molecular formula C21H15N5O4S3 B2939143 N-(2H-1,3-benzodioxol-5-yl)-2-({7-oxo-8-[(thiophen-2-yl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}sulfanyl)acetamide CAS No. 1242876-40-9

N-(2H-1,3-benzodioxol-5-yl)-2-({7-oxo-8-[(thiophen-2-yl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}sulfanyl)acetamide

Cat. No.: B2939143
CAS No.: 1242876-40-9
M. Wt: 497.56
InChI Key: BQEKIEDAPOLSPY-UHFFFAOYSA-N
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Description

This compound features a complex polycyclic scaffold with a benzodioxole moiety, a thiophene-methyl substituent, and a sulfanylacetamide side chain. Key structural attributes include:

  • Benzodioxole group: Known for enhancing metabolic stability and binding affinity in CNS-targeting drugs.
  • Tetraazatricyclic core: A rigid, nitrogen- and sulfur-rich framework that may influence conformational stability and receptor binding.
  • Sulfanylacetamide linker: Common in bioactive molecules due to its role in hydrogen bonding and solubility modulation.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[7-oxo-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O4S3/c27-17(22-12-3-4-15-16(8-12)30-11-29-15)10-33-21-24-23-20-25(9-13-2-1-6-31-13)19(28)18-14(26(20)21)5-7-32-18/h1-8H,9-11H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEKIEDAPOLSPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C4N3C5=C(C(=O)N4CC6=CC=CS6)SC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-({7-oxo-8-[(thiophen-2-yl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H15N5O4SC_{20}H_{15}N_{5}O_{4}S, with a molecular weight of 421.4 g/mol. Its structure includes a benzodioxole moiety and a tetraazatricyclo framework which may contribute to its biological activity.

PropertyValue
Molecular FormulaC20H15N5O4S
Molecular Weight421.4 g/mol
IUPAC NameN-(2H-1,3-benzodioxol-5-yl)-2-{...}acetamide

Antimicrobial Properties

Research indicates that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-2-{...} exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of benzodioxole possess antibacterial effects against various strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) for related compounds has been reported in the range of 31.25 to 62.5 µg/mL.

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound have demonstrated promising results. A study by Walid Fayad identified novel anticancer compounds through screening drug libraries on multicellular spheroids . The specific mechanisms by which this compound exerts its anticancer effects are still under investigation but may involve the modulation of signaling pathways related to cell proliferation and apoptosis.

The exact mechanisms through which N-(2H-1,3-benzodioxol-5-yl)-2-{...} exerts its biological effects are not fully elucidated; however, it is hypothesized that the presence of the thiophenyl and tetraazatricyclo structures may enhance its interaction with biological targets such as enzymes or receptors involved in disease processes.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a related compound with a similar scaffold showed significant antibacterial activity against Mycobacterium tuberculosis with an MIC value of 40 µg/mL .
  • Anticancer Screening : In a drug library screening study, several derivatives were tested for their efficacy against cancer cell lines, revealing that certain modifications to the benzodioxole structure can enhance cytotoxicity against specific cancer types .

Comparison with Similar Compounds

Structural Analog: 5-Substituted 1,3,4-Thiadiazol-2-yl-Sulfanylacetic Acid Derivatives

Core Structure :

  • Target Compound : Tetraazatricyclic system with fused thia/aza rings.
  • Analog () : 1,3,4-Thiadiazole ring with sulfanylacetic acid side chains .

Functional Groups :

  • Both compounds feature sulfanyl groups critical for redox activity and metal chelation.

Pharmacopeial Compounds ()

Core Structure :

  • Target Compound : Tetraazatricyclic system.
  • Pharmacopeial Compounds () : Bicyclic cephalosporin derivatives with thiadiazolylthio groups (e.g., (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) .

Functional Groups :

  • Both classes utilize sulfur-rich heterocycles, but pharmacopeial compounds prioritize β-lactamase resistance (critical for antibiotics), while the target compound’s benzodioxole group may favor CNS permeability.

Regulatory Testing :

  • Pharmacopeial Compounds : Subject to stringent identity, purity, and potency tests (e.g., HPLC purity >98%, residual solvent limits) .
  • Target Compound : Lacks pharmacopeial data, necessitating analogous quality control protocols during development.

Data Table: Key Comparative Features

Feature Target Compound 1,3,4-Thiadiazole Derivatives Pharmacopeial Compounds
Core Structure Tetraazatricyclic system 1,3,4-Thiadiazole ring Bicyclic β-lactam/cephalosporin
Sulfanyl Group Role Conformational stability Redox modulation Antibiotic activity enhancement
Bioactivity (Reported) Hypothesized anti-cancer/CNS Anticonvulsant, anti-cancer Antibacterial
Synthesis Complexity High (multi-step) Moderate (two-step) High (regulated processes)
Regulatory Status Preclinical Experimental Pharmacopeial-grade

Research Implications

  • Target Compound : Requires in vitro/in vivo validation to confirm hypothesized advantages over simpler analogs.
  • Synthetic Challenges : Optimizing yield and purity for the tetraazatricyclic core remains critical .
  • Therapeutic Potential: Structural alignment with anticonvulsant and anti-cancer agents suggests dual applications but demands mechanistic studies .

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